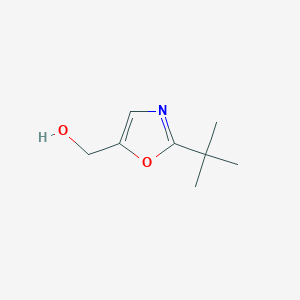

(2-Terc-butil-1,3-oxazol-5-il)metanol

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of “(2-Tert-butyl-1,3-oxazol-5-yl)methanol” involves an oxazole ring, which is a five-membered ring containing two heteroatoms (one oxygen and one nitrogen), and a tert-butyl group attached to the 2-position of the oxazole ring. The methanol group is attached to the 5-position of the oxazole ring. Detailed structural analysis would require advanced computational methods or experimental techniques such as X-ray crystallography .

Physical and Chemical Properties Analysis

“(2-Tert-butyl-1,3-oxazol-5-yl)methanol” is a powder that is stored at 4 degrees Celsius . Additional physical and chemical properties such as melting point, boiling point, solubility, and spectral data (IR, NMR, MS) are not provided in the available resources.

Aplicaciones Científicas De Investigación

Química Medicinal: Síntesis de Nuevas Entidades Químicas

(2-Terc-butil-1,3-oxazol-5-il)metanol se utiliza en química medicinal como intermedio para sintetizar nuevas entidades químicas. El anillo de oxazol es una característica común en muchos fármacos debido a sus propiedades bioactivas . La estructura única de este compuesto permite la creación de varios derivados con posibles efectos terapéuticos.

Actividades Biológicas: Potenciales Terapéuticos

Los derivados de oxazol, incluidos los derivados de this compound, se han estudiado para una amplia gama de actividades biológicas. Estos incluyen propiedades antimicrobianas, anticancerígenas, antituberculosas, antiinflamatorias, antidiabéticas, antiobesidad y antioxidantes . El patrón de sustitución en el anillo de oxazol juega un papel crucial en estas actividades.

Aplicaciones Industriales: Blanqueadores Fluorescentes

En el sector industrial, los derivados de oxazol se utilizan como blanqueadores fluorescentes. Son particularmente efectivos para mejorar el brillo de las resinas termoplásticas, como el cloruro de polivinilo, la resina acrílica, la fibra de poliéster, así como en pinturas, recubrimientos y tintas de impresión .

Investigación y Desarrollo: Estudios de Materiales

El compuesto está disponible en cantidades a granel y para investigación, lo que facilita su uso en varios estudios de materiales. Sus propiedades físicas, como la absorción UV-Visible y la capacidad fluorescente, lo hacen adecuado para fotoiniciadores de alto rendimiento y blanqueadores fluorescentes seguros .

Aspectos de Seguridad y Regulación

This compound también es significativo en estudios de seguridad y regulación. Su manipulación, almacenamiento y eliminación están sujetos a estrictas regulaciones para garantizar la seguridad y el cumplimiento de las normas ambientales .

Química Sintética: Reactivo en Síntesis Orgánica

Este compuesto sirve como reactivo en la síntesis orgánica, particularmente en la síntesis de derivados de oxazol más complejos. Está involucrado en reacciones que forman parte de las vías sintéticas para varios compuestos orgánicos .

Safety and Hazards

“(2-Tert-butyl-1,3-oxazol-5-yl)methanol” is associated with several hazard statements including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mecanismo De Acción

Target of Action

Oxazole derivatives, to which this compound belongs, have been reported to interact with a wide range of biological targets . These include various enzymes, receptors, and proteins involved in critical biological processes .

Mode of Action

Oxazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, blocking receptor binding, or disrupting protein function . The exact interaction would depend on the specific target and the chemical structure of the oxazole derivative .

Biochemical Pathways

Given the broad range of biological activities associated with oxazole derivatives, it can be inferred that multiple pathways could potentially be affected . These might include pathways related to cell growth, inflammation, metabolism, and others .

Result of Action

Oxazole derivatives have been associated with a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, antidiabetic, and antioxidant effects . The specific effects of (2-Tert-butyl-1,3-oxazol-5-yl)methanol would likely depend on its specific targets and mode of action.

Análisis Bioquímico

Biochemical Properties

(2-Tert-butyl-1,3-oxazol-5-yl)methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways . The nature of these interactions often involves the binding of (2-Tert-butyl-1,3-oxazol-5-yl)methanol to the active sites of enzymes, thereby influencing their activity and function.

Cellular Effects

The effects of (2-Tert-butyl-1,3-oxazol-5-yl)methanol on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, (2-Tert-butyl-1,3-oxazol-5-yl)methanol has been shown to affect the expression of genes involved in inflammatory responses and apoptosis. Additionally, it can alter metabolic fluxes within cells, impacting overall cellular health and function.

Molecular Mechanism

At the molecular level, (2-Tert-butyl-1,3-oxazol-5-yl)methanol exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in changes in gene expression, particularly genes involved in stress responses and metabolic regulation. The compound’s structure allows it to interact with various molecular targets, making it a versatile tool in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2-Tert-butyl-1,3-oxazol-5-yl)methanol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that (2-Tert-butyl-1,3-oxazol-5-yl)methanol remains stable under specific storage conditions but may degrade over extended periods. Long-term exposure to the compound can lead to cumulative effects on cellular processes, necessitating careful monitoring in experimental setups.

Dosage Effects in Animal Models

The effects of (2-Tert-butyl-1,3-oxazol-5-yl)methanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and reduced oxidative stress . At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal physiological functions. Threshold effects are often observed, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

(2-Tert-butyl-1,3-oxazol-5-yl)methanol is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative stress and energy metabolism . These interactions can influence metabolic flux and alter the levels of key metabolites within cells. Understanding these pathways is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, (2-Tert-butyl-1,3-oxazol-5-yl)methanol is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can affect its activity and function, making it essential to study these processes in detail.

Subcellular Localization

The subcellular localization of (2-Tert-butyl-1,3-oxazol-5-yl)methanol is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall impact on cellular processes.

Propiedades

IUPAC Name |

(2-tert-butyl-1,3-oxazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-8(2,3)7-9-4-6(5-10)11-7/h4,10H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLXJZBPIXFPGJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=C(O1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

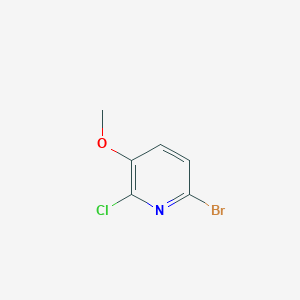

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B1446848.png)